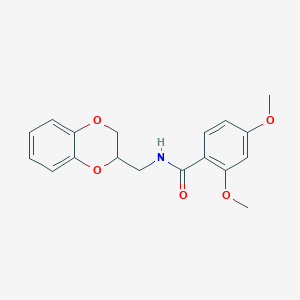![molecular formula C20H22N4O2 B5170692 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as ME0328, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide inhibits the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide disrupts the cell cycle and prevents cancer cells from dividing and growing.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to enhance the effectiveness of other anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in lab experiments is its high specificity for PLK1, which allows for targeted inhibition of this protein. However, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide.
Zukünftige Richtungen
There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of interest is the development of combination therapies that include N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and other anticancer drugs. Another area of research is the exploration of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide's potential as a treatment for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to better understand the mechanisms of action of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction of 2-(4-morpholinyl)ethylamine with 2-aminobenzimidazole in the presence of benzoyl chloride. The resulting product is then purified through column chromatography to obtain N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(16-6-2-1-3-7-16)22-20-21-17-8-4-5-9-18(17)24(20)11-10-23-12-14-26-15-13-23/h1-9H,10-15H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPAXHASXZJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)

![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)

![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)